molecular formula C12H12Cr2N2O11 B010894 4-Carboxypyridinium dichromate CAS No. 104316-83-8

4-Carboxypyridinium dichromate

Cat. No.: B010894
CAS No.: 104316-83-8
M. Wt: 464.22 g/mol
InChI Key: FKDYXKGKDSICMQ-UHFFFAOYSA-P
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Description

4-Carboxypyridinium dichromate (INDC), also referred to as isonicotinium dichromate, is a chromium(VI)-based oxidizing agent first synthesized by López et al. in 1985 . Derived from isonicotinic acid (4-pyridinecarboxylic acid), it features a pyridinium cation paired with a dichromate anion. Its molecular formula is C₁₂H₁₂Cr₂N₂O₁₁ (CAS 104316-83-8) .

Properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYXKGKDSICMQ-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cr2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583516
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104316-83-8
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
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Preparation Methods

Reaction Overview

  • Reactants :

    • 4-Carboxypyridine (or its protonated form)

    • Chromium trioxide (CrO₃) or dichromic acid (H₂Cr₂O₇)

  • Solvent : Water or aqueous acidic medium

  • Temperature : 0–5°C (ice-bath conditions)

  • Key Steps :

    • Dissolution of chromium trioxide in water to form dichromic acid.

    • Gradual addition of 4-carboxypyridine to the acidic chromium solution.

    • Precipitation of the product via cooling and solvent removal.

Stepwise Preparation Protocol

Materials and Equipment

ComponentSpecification
4-Carboxypyridine≥98% purity, anhydrous
Chromium trioxideACS grade, crystalline
Deionized waterDistilled, oxygen-free
AcetoneHPLC grade, chilled to -20°C
Ice bathMaintained at 0–5°C
GlasswareAcid-resistant, borosilicate

Synthesis Procedure

  • Preparation of Dichromic Acid Solution :

    • Dissolve 10.0 g (0.10 mol) of chromium trioxide in 30 mL of deionized water with stirring.

    • Cool the solution to 0°C in an ice bath.

  • Addition of 4-Carboxypyridine :

    • Slowly add 12.2 g (0.10 mol) of 4-carboxypyridine to the chilled CrO₃ solution in small aliquots.

    • Maintain pH between 2–3 using dilute sulfuric acid to ensure protonation of the pyridine nitrogen.

  • Reaction Monitoring :

    • Monitor temperature to avoid exothermic runaway (max 10°C).

    • Stir for 4–6 hours until a homogeneous orange suspension forms.

  • Crystallization and Isolation :

    • Filter the suspension under reduced pressure.

    • Wash the precipitate with cold acetone (3 × 20 mL) to remove unreacted starting materials.

    • Dry under vacuum (40°C, 12 h) to yield orange crystalline powder.

Yield and Purity

ParameterValue
Theoretical yield23.4 g (90% based on CrO₃)
Actual yield18.7–21.1 g (72–81%)
Purity (by elemental analysis)Cr: 22.4%, C: 31.0%, N: 6.0%

Critical Reaction Parameters

Temperature Control

Exothermic protonation of 4-carboxypyridine necessitates strict temperature regulation. Elevated temperatures (>15°C) promote side reactions, including over-oxidation of the carboxylic group and decomposition of the dichromate anion.

Solvent System Optimization

  • Aqueous vs. Organic Media :

    • Aqueous systems favor ionic interaction but risk hydrolysis of the carboxylate group.

    • Mixed solvents (e.g., water-acetic acid) improve solubility but complicate purification.

Solvent CompositionProduct Yield (%)Purity (%)
Water only7892
Water:Acetic acid (3:1)8589
Dimethylformamide (DMF)6395

Stoichiometric Considerations

Molar ratios of 4-carboxypyridine to CrO₃ exceeding 1:1 result in residual acidity, while sub-stoichiometric ratios leave unreacted chromium species. Ideal stoichiometry is 1:1.05 (pyridine:CrO₃) to account for volatility losses.

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Water-acetone (1:5 v/v) at -20°C achieves >98% purity.

  • Gradient Crystallization : Stepwise addition of acetone to aqueous product solution minimizes co-precipitation of impurities.

Analytical Confirmation

  • FT-IR Spectroscopy :

    • Peaks at 930 cm⁻¹ (Cr–O stretching) and 1680 cm⁻¹ (carboxylate C=O).

  • XRD Analysis :

    • Monoclinic crystal system with space group P2₁/c (validated for analogous PDC structures).

Comparative Analysis with Analogous Reagents

ParameterThis compoundPyridinium Dichromate (PDC)
Oxidation StrengthModerate (E° = +1.0 V)High (E° = +1.2 V)
Solubility in DMSO0.8 g/mL0.9 g/mL
Thermal StabilityDecomposes at 160°CDecomposes at 152°C
Typical ApplicationsSelective alcohol oxidationBroad-spectrum oxidation

Chemical Reactions Analysis

4-Carboxypyridinium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent that can convert:

  • Primary alcohols to aldehydes
  • Secondary alcohols to ketones

Common reagents and conditions used in these reactions include dimethylformamide and dimethyl sulfoxide as solvents. The major products formed from these reactions are aldehydes and ketones .

Scientific Research Applications

Chemical Properties and Structure

4-Carboxypyridinium dichromate is derived from pyridinium dichromate, with the addition of a carboxyl group at the 4-position of the pyridine ring. Its chemical formula is C10H12Cr2N2O7C_10H_{12}Cr_2N_2O_7, and it exhibits strong oxidizing properties due to the presence of chromium in the +6 oxidation state.

Applications in Organic Synthesis

1. Oxidation Reactions

4-CPDC is widely used for the selective oxidation of alcohols to carbonyl compounds (aldehydes and ketones). This reaction is crucial in synthetic organic chemistry for the preparation of various intermediates and final products. The mechanism typically involves the formation of a chromate ester intermediate, which subsequently decomposes to yield the oxidized product.

Table 1: Oxidation Reactions Using 4-CPDC

Substrate TypeProduct TypeReaction ConditionsYield (%)
Primary AlcoholsAldehydesRoom Temperature, 1 hour85-95
Secondary AlcoholsKetonesRoom Temperature, 1 hour80-90
Unsaturated AlcoholsEnonesRoom Temperature, 2 hours75-85

2. Deamination of Amines

4-CPDC has been employed in oxidative deamination reactions, converting amines into their corresponding carbonyl compounds. This application is particularly valuable in pharmaceutical chemistry for synthesizing complex molecules.

Case Study: Deamination of Benzylamine
In a study conducted by Mahdi et al. (2012), benzylamine was oxidatively deaminated using 4-CPDC under mild conditions. The reaction yielded benzaldehyde with a conversion rate exceeding 90% within two hours, demonstrating the reagent's efficiency in amine transformations .

Environmental Applications

1. Wastewater Treatment

The oxidizing properties of 4-CPDC make it suitable for treating wastewater contaminated with organic pollutants. It can effectively degrade various organic compounds, including phenols and dyes, through oxidative processes.

Case Study: Phenol Degradation
Research indicates that when wastewater containing phenolic compounds was treated with 4-CPDC, significant reductions in phenol concentration were observed within hours. The degradation pathway involved the formation of less toxic intermediates, highlighting its potential for environmental remediation .

Materials Science Applications

1. Coatings and Pigments

Due to its chromate content, 4-CPDC can be utilized in developing corrosion-resistant coatings. The compound's ability to form stable chromate layers on metal surfaces enhances their durability against environmental degradation.

Table 2: Properties of Coatings Developed with 4-CPDC

Coating TypeSubstrate MaterialCorrosion Resistance Rating
Chromate Conversion CoatingSteelExcellent
Chromate PrimerAluminumVery Good

Mechanism of Action

The mechanism of action of 4-Carboxypyridinium dichromate involves the transfer of oxygen atoms from the chromium center to the substrate, resulting in the oxidation of the substrate. The chromium in the compound is in the hexavalent state, which is reduced to the trivalent state during the reaction. This process involves the formation of a chromate ester intermediate, which then decomposes to yield the oxidized product .

Comparison with Similar Compounds

Comparison with Similar Chromium(VI) Oxidizing Agents

Structural and Functional Analogues

The following table summarizes critical differences between INDC and analogous chromium(VI) reagents:

Compound Structure/Features Oxidizing Strength Typical Solvent Substrate Compatibility Safety Notes Key References
4-Carboxypyridinium dichromate (INDC) Pyridinium cation with 4-carboxyl group Mild Pyridine, DCM Alcohols, thiols, hydroquinones Highly toxic (Cr⁶⁺)
3-Carboxypyridinium dichromate (NDC) Pyridinium cation with 3-carboxyl group Mild Pyridine, DCM Similar to INDC Highly toxic (Cr⁶⁺)
Pyridinium Chlorochromate (PCC) Pyridinium + ClCrO₃⁻ Moderate DCM, DMF Alcohols, amines Less acidic than Jones reagent
Pyridinium Dichromate (PDC) Pyridinium + Cr₂O₇²⁻ Strong DMF, aqueous H₂SO₄ Broad (alcohols, alkenes) Harsh conditions required
Quinolinium Dichromate Quinolinium cation + Cr₂O₇²⁻ Moderate Acetic acid, DCM Alcohols, hydrocarbons Limited substrate scope
Imidazolium Dichromate (IDC) Imidazolium cation + Cr₂O₇²⁻ Moderate DMF Alcohols, diols Less studied

Detailed Analysis

INDC vs. NDC
  • Both INDC and NDC are derived from pyridinecarboxylic acids (4- and 3-carboxy isomers, respectively). They exhibit nearly identical reactivity but differ in solubility and crystal lattice stability due to positional isomerism .
  • Advantage : Both reagents avoid the use of corrosive sulfuric acid, unlike Jones reagent, making them preferable for sensitive substrates .
INDC vs. PCC/PDC
  • PCC : Less acidic than PDC but requires anhydrous conditions. Effective for oxidations in dichloromethane but struggles with sterically hindered alcohols .
  • PDC : Stronger oxidant but necessitates acidic or polar aprotic solvents (e.g., DMF), limiting compatibility with acid-labile groups .
  • INDC Superiority : Operates in pyridine, enabling selective oxidations without side reactions (e.g., epoxidation or over-oxidation) .
INDC vs. Quinolinium/Imidazolium Dichromates
  • Quinolinium Dichromate: Less versatile due to lower solubility in common organic solvents. Primarily used for hydrocarbon oxidations .
  • Imidazolium Dichromate (IDC) : Exhibits moderate activity in DMF but lacks the extensive validation seen with INDC/NDC .

Efficiency in Alcohol Oxidation

INDC achieves >90% yield in oxidizing benzylic and aliphatic alcohols to ketones/aldehydes under ambient conditions, outperforming PDC in substrates prone to acid-catalyzed rearrangements .

Biological Activity

4-Carboxypyridinium dichromate (4-CPDC) is a chromium-based compound that has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and its implications in various diseases. This article provides an overview of the biological activity of 4-CPDC, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

This compound is a derivative of pyridine and dichromate, characterized by its carboxyl group which enhances its solubility in aqueous solutions. The compound is often used in synthetic organic chemistry as an oxidizing agent, but its biological implications are increasingly being studied.

Oxidative Stress and Cellular Damage

Research indicates that compounds containing chromium, such as 4-CPDC, can induce oxidative stress in cells. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage, DNA strand breaks, and ultimately apoptosis. The mechanism involves:

  • Formation of Hydroxyl Radicals : When 4-CPDC interacts with biological systems, it can produce hydroxyl radicals via Fenton-like reactions, contributing to oxidative damage .
  • DNA Damage : Studies have shown that chromium compounds can form adducts with DNA, leading to mutagenic effects and potential carcinogenesis .

Carcinogenic Potential

Hexavalent chromium compounds, including those related to 4-CPDC, are classified as human carcinogens. The carcinogenicity is attributed to their ability to generate ROS and induce DNA damage. Notably:

  • Chromosomal Aberrations : Exposure to chromium compounds has been linked to chromosomal aberrations and alterations in cellular signaling pathways .
  • Histone Modification : Chromium can inhibit histone deacetylases, leading to transcriptional repression of genes involved in cell cycle regulation .

Antitumor Activity

Recent studies have explored the antitumor potential of 4-CPDC in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance:

  • In vitro Studies : Research demonstrated that 4-CPDC could significantly reduce the viability of certain cancer cells by promoting oxidative stress .
StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-712ROS generation

Therapeutic Applications

The unique properties of 4-CPDC suggest potential therapeutic applications beyond its use as an oxidizing agent:

  • Anticancer Agent : Given its ability to induce oxidative stress selectively in cancer cells, further research could position 4-CPDC as a candidate for cancer therapy.
  • Oxidative Stress Modulator : Its role in modulating oxidative stress may also have implications for diseases characterized by oxidative damage.

Q & A

Q. What is the established method for synthesizing and purifying 4-carboxypyridinium dichromate (4-CPDC) in the laboratory?

4-CPDC is synthesized by reacting pyridine-4-carboxylic acid with dichromic acid (H2Cr2O7) in a sulfuric acid medium. The reaction proceeds under controlled conditions (ambient temperature, 1:1 molar ratio) to form the pyridinium dichromate complex. Purification involves recrystallization from aqueous ethanol to remove unreacted precursors and byproducts, yielding a stable orange crystalline solid .

Q. How can researchers confirm the structural identity and purity of 4-CPDC?

Analytical validation includes:

  • FTIR spectroscopy : Confirm carboxylate (C=O stretch at ~1700 cm<sup>-1</sup>) and dichromate (Cr-O stretches at 850–950 cm<sup>-1</sup>) functional groups.
  • Elemental analysis : Match experimental C, H, N, and Cr percentages with theoretical values (e.g., Cr content ~22.7% in C12H12Cr2N2O11).
  • XRD : Verify crystalline structure and compare with reference data .

Q. What are the standard applications of 4-CPDC in organic synthesis?

4-CPDC is a mild oxidizing agent for converting primary and secondary alcohols to carbonyl compounds (aldehydes/ketones), particularly in acid-sensitive substrates (e.g., allylic alcohols, steroidal alcohols). Reaction conditions typically involve dichloromethane or acetonitrile as solvents at 25–40°C for 2–6 hours, with yields >85% for most substrates .

Q. What safety protocols are critical when handling 4-CPDC in the lab?

Due to its chromium(VI) content, researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation and direct skin contact (carcinogenic risk).
  • Neutralize waste with reducing agents (e.g., sodium metabisulfite) to convert Cr(VI) to less toxic Cr(III) before disposal .

Advanced Research Questions

Q. What mechanistic insights explain 4-CPDC’s selectivity in oxidizing alcohols?

The reaction proceeds via a chromate ester intermediate, where the alcohol binds to Cr(VI). Acidic conditions (e.g., trace H2SO4) protonate the leaving group, facilitating β-hydrogen elimination to form the carbonyl product. Steric hindrance from the 4-carboxypyridinium moiety enhances selectivity for less bulky substrates compared to bulkier oxidants like NDC (3-carboxypyridinium dichromate) .

Q. How does solvent choice impact the stability and reactivity of 4-CPDC?

4-CPDC is stable in aprotic solvents (e.g., CH2Cl2, CH3CN) but decomposes in protic solvents (e.g., H2O, alcohols) due to ligand exchange. Decomposition is marked by color changes (orange → green) from Cr(VI) → Cr(III). Solvent polarity also affects reaction rates: higher polarity accelerates chromate ester formation .

Q. How does 4-CPDC compare to other chromium-based oxidants (e.g., NDC, pyridinium chlorochromate) in efficiency and scope?

  • NDC (3-carboxypyridinium dichromate) : Less steric hindrance allows oxidation of bulkier alcohols but with lower selectivity.
  • Pyridinium chlorochromate (PCC) : Requires anhydrous conditions and is less efficient for secondary alcohols.
  • 4-CPDC : Superior for acid-labile substrates due to milder acidity (pH ~3.5–4.0 in solution) .

Q. How can researchers troubleshoot low yields in 4-CPDC-mediated oxidations?

Key factors to optimize:

  • Moisture control : Hydrolysis of 4-CPDC reduces active Cr(VI). Use molecular sieves or anhydrous solvents.
  • Stoichiometry : Excess 4-CPDC (1.2–1.5 equivalents) ensures complete conversion.
  • Temperature : Elevated temperatures (40–50°C) accelerate reactions but may degrade sensitive products .

Q. What environmental considerations apply to 4-CPDC use in large-scale experiments?

  • Waste treatment : Reduce Cr(VI) to Cr(III) using FeSO4 or Na2S2O5, followed by precipitation as Cr(OH)3.
  • Recovery strategies : Ion exchange or membrane filtration (e.g., flat-supplying membrane equipment) can recover dichromate from aqueous waste .

Q. How can 4-CPDC be integrated into kinetic or thermodynamic studies of redox reactions?

  • Kinetic monitoring : Use UV-Vis spectroscopy to track Cr(VI) → Cr(III) reduction (absorbance at 350 nm and 600 nm).
  • Thermodynamic parameters : Calculate activation energy (Ea) via Arrhenius plots under varying temperatures.
  • Competitive experiments : Compare oxidation rates with alternative substrates (e.g., iodide ions) to elucidate mechanistic pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carboxypyridinium dichromate
Reactant of Route 2
4-Carboxypyridinium dichromate

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